2-Fluoro-4-methoxy-5-nitrobenzaldehyde
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Overview
Description
2-Fluoro-4-methoxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C8H6FNO4 and a molecular weight of 199.14 g/mol . It is characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to a benzaldehyde core. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methoxy-5-nitrobenzaldehyde typically involves multi-step reactions. One common method starts with the nitration of 2-fluoro-4-methoxybenzaldehyde, followed by oxidation and other necessary transformations . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar multi-step processes. The production is carried out in specialized reactors with precise control over reaction parameters to achieve consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-methoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions where the fluorine or methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-Fluoro-4-methoxy-5-nitrobenzoic acid.
Reduction: 2-Fluoro-4-methoxy-5-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the substituent introduced.
Scientific Research Applications
2-Fluoro-4-methoxy-5-nitrobenzaldehyde is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxy-5-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function . The fluorine atom enhances the compound’s stability and reactivity in various chemical environments.
Comparison with Similar Compounds
2-Fluoro-5-methoxybenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Fluoro-4-nitrobenzaldehyde: Lacks the methoxy group, affecting its solubility and reactivity.
4-Methoxy-5-nitrobenzaldehyde: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
Uniqueness: 2-Fluoro-4-methoxy-5-nitrobenzaldehyde is unique due to the combination of fluorine, methoxy, and nitro groups on the benzaldehyde core. This combination imparts specific chemical properties, such as enhanced reactivity and stability, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
2-fluoro-4-methoxy-5-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-14-8-3-6(9)5(4-11)2-7(8)10(12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSYSLUOPPFQMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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